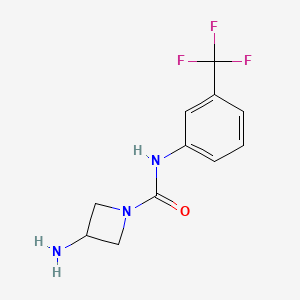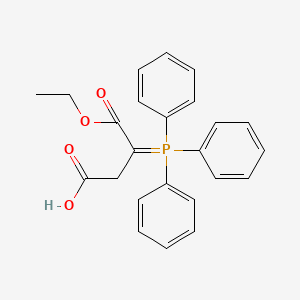
4-ethoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by its molecular formula C24H22O4P and a molecular weight of 405.4 g/mol.
Vorbereitungsmethoden
The synthesis of 4-ethoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid typically involves the reaction of ethyl pyruvate with triphenylphosphine. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ylide intermediate. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation.
Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis is commonly performed using the aforementioned reagents and conditions. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Analyse Chemischer Reaktionen
4-Ethoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted or functionalized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and enzyme activities.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of its ability to modulate biochemical pathways.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-ethoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid involves its ability to act as a ylide, a compound with a positively charged phosphorus atom and a negatively charged carbon atom. This ylide can participate in various chemical reactions, such as the Wittig reaction, where it reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes and cellular components to exert its effects.
Vergleich Mit ähnlichen Verbindungen
4-Ethoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid can be compared with other similar compounds, such as:
4-Methoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid: This compound has a methoxy group instead of an ethoxy group, which can lead to differences in reactivity and physical properties.
4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)-butanoic acid: Another similar compound with a methoxy group, used in similar applications but with distinct reactivity profiles.
Eigenschaften
Molekularformel |
C24H23O4P |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
4-ethoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid |
InChI |
InChI=1S/C24H23O4P/c1-2-28-24(27)22(18-23(25)26)29(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3,(H,25,26) |
InChI-Schlüssel |
FXMXQZFRACBYPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


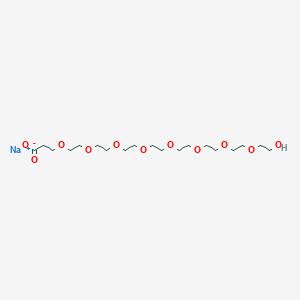
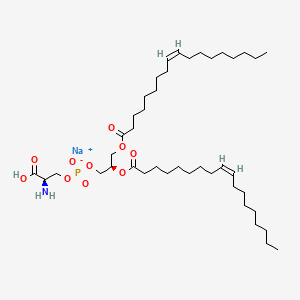

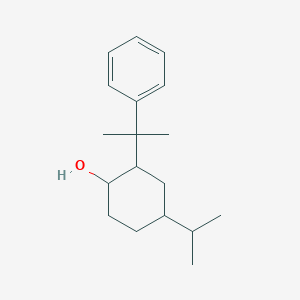
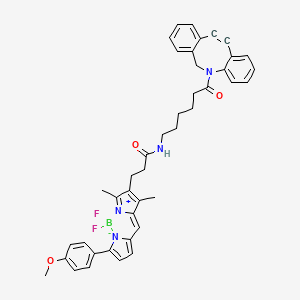
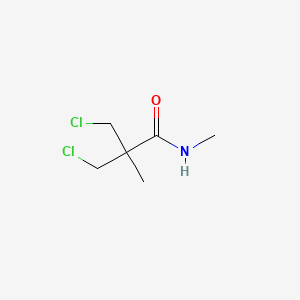
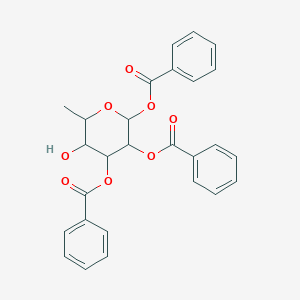
amine](/img/structure/B13721518.png)
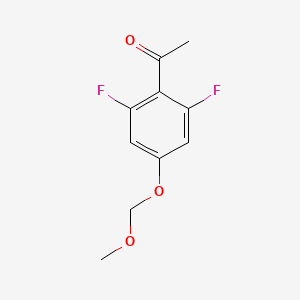
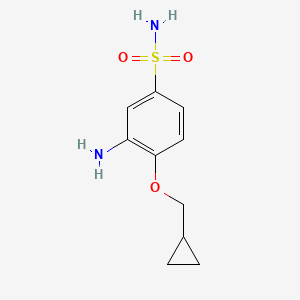

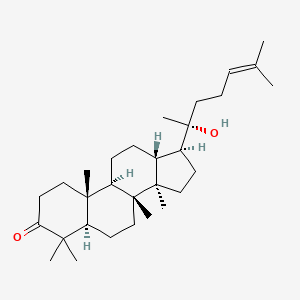
![ethyl 8-hydroxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylate](/img/structure/B13721546.png)
